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molecular formula C14H21O4P B8521335 Dimethyl (3,3-dimethyl-2-oxo-4-phenylbutyl)phosphonate CAS No. 41640-08-8

Dimethyl (3,3-dimethyl-2-oxo-4-phenylbutyl)phosphonate

Cat. No. B8521335
M. Wt: 284.29 g/mol
InChI Key: IVLWJCGGTRWYSS-UHFFFAOYSA-N
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Patent
US04058564

Procedure details

To a solution of 63 g. of dimethylmethylphosphonate in 600 ml. of tetrahydrofuran under nitrogen at -75° C. is added with stirring 312 ml. of 1.6 molar n-butyllithium in hexane. The addition rate is adjusted so that the reaction temperature remains below 55° C. Ten minutes after the addition is complete, 48.2 g. of the reaction product of part B of this example and 50 ml. of tetrahydrofuran are added dropwise at such rate as to maintain the reaction temperature below -60° C. The resulting mixture is then stirred at -75° C. for 2 hours and then ambient temperature overnight. Acetic acid (20 ml.) is thereafter added and the resulting mixture distilled under vacuum, thereby removing most of the tetrahydrofuran. The residue is then shaken with diethyl ether in methylene chloride (3:1 by volume) and a cold dilute sodium bicarbonate solution. The organic layer is then washed with brine, dried, and concentrated. The residue is crystallized from diethyl ether, yielding 54 g. of dimethyl 3,3-dimethyl-2-oxo-4-phenylbutylphosphorate the title compound. The melting point is 48°-50° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five
[Compound]
Name
dimethyl 3,3-dimethyl-2-oxo-4-phenylbutylphosphorate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][P:3]([CH3:7])(=[O:6])[O:4][CH3:5].O1CCC[CH2:9]1.[CH2:13]([Li])[CH2:14][CH2:15][CH3:16].[C:18]([OH:21])(=O)C.[CH3:22][CH2:23][CH2:24][CH2:25][CH2:26]C>>[CH3:16][C:15]([CH3:9])([CH2:14][C:13]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[C:18](=[O:21])[CH2:7][P:3](=[O:6])([O:4][CH3:5])[O:2][CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COP(OC)(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Five
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)O
Step Six
Name
dimethyl 3,3-dimethyl-2-oxo-4-phenylbutylphosphorate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring 312 ml
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remains below 55° C
ADDITION
Type
ADDITION
Details
Ten minutes after the addition
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction temperature below -60° C
STIRRING
Type
STIRRING
Details
The resulting mixture is then stirred at -75° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
ambient temperature overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
the resulting mixture distilled under vacuum
CUSTOM
Type
CUSTOM
Details
removing most of the tetrahydrofuran
STIRRING
Type
STIRRING
Details
The residue is then shaken with diethyl ether in methylene chloride (3:1 by volume)
WASH
Type
WASH
Details
The organic layer is then washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from diethyl ether
CUSTOM
Type
CUSTOM
Details
yielding 54 g

Outcomes

Product
Name
Type
product
Smiles
CC(C(CP(OC)(OC)=O)=O)(CC1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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